3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl
Description
Properties
CAS No. |
1469997-91-8 |
|---|---|
Molecular Formula |
C34H22N4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
9-[3-(3-pyrido[2,3-b]indol-9-ylphenyl)phenyl]pyrido[2,3-b]indole |
InChI |
InChI=1S/C34H22N4/c1-3-17-31-27(13-1)29-15-7-19-35-33(29)37(31)25-11-5-9-23(21-25)24-10-6-12-26(22-24)38-32-18-4-2-14-28(32)30-16-8-20-36-34(30)38/h1-22H |
InChI Key |
WDYNTQPSXSXBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Synthesis of 9H-pyrido[2,3-b]indoles
A patented method (CN104774202A) describes an efficient one-pot multi-component reaction to synthesize 9H-pyrido[2,3-b]indole derivatives. The process simultaneously constructs the indole and pyridine rings by reacting:
- 1-bromo-2-(2,2-dibromovinyl)benzene or derivatives,
- Ammonia solution,
- α,β-unsaturated aldehydes,
in an organic solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, methylpyrrolidone, isopropanol, or dioxane). Transition metal salt catalysts such as cuprous chloride, cuprous bromide, cuprous iodide, or copper acetate are used along with additives like 1,10-phenanthroline, L-proline, triethylenediamine, or trimethylacetic acid. The reaction is performed at 60–100 °C in the presence of air for about 30 hours.
This approach yields various substituted 9H-pyrido[2,3-b]indole compounds with moderate yields (~51%) and allows for structural diversity by varying substituents on the starting materials.
Literature-Reported β-Carboline Synthesis via Bischler–Napieralski Cyclization
Another classical approach involves the synthesis of β-carbolines via Bischler–Napieralski cyclization of α-aryltryptimines derived from the alkylation of 2-azaallyl anions with bromomethyleneindoles. This multi-step method includes:
- Formation of α-aryltryptimines by reaction of N-tosyl-3-methyleneindolyl esters with aryl imines,
- Selective hydrolysis of benzophenone imines,
- Bischler–Napieralski cyclization to form dihydro-β-carbolines,
- Oxidation to yield fully aromatic β-carbolines.
This method allows for electronic tuning of substituents on the β-carboline core and has been demonstrated with yields around 85% for intermediate imines and good yields for subsequent steps.
Coupling to Form this compound
Palladium-Catalyzed Cross-Coupling
The biphenyl core is typically constructed or functionalized to allow for coupling at the 3,3'-positions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings are commonly employed.
- For example, 3-bromo-substituted β-carboline derivatives can be coupled with biphenyl boronic acids or related partners under Pd(0) catalysis with phosphine ligands (e.g., BINAP), bases (Cs2CO3, K3PO4), and solvents like toluene at elevated temperatures (~110 °C).
- This method provides a reliable route to biaryl linkages with good selectivity and yields.
Copper-Catalyzed Coupling in the Presence of Ammonia
The patent method also describes copper-catalyzed coupling of β-carboline precursors with biphenyl derivatives in the presence of aqueous ammonia, triethylenediamine, and trimethylacetic acid in N,N-dimethylformamide at 80 °C under air. This reaction facilitates the formation of the C–N bond linking the β-carboline units to the biphenyl scaffold.
Summary Table of Key Preparation Methods
Research Results and Characterization
- The synthesized this compound compounds are characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
- Density Functional Theory (DFT) calculations have been applied to related β-carboline derivatives to understand tautomeric forms and electronic properties, which are relevant for optimizing synthesis and predicting reactivity.
- Yields vary depending on substituents and reaction conditions but generally range from moderate to good (50–85%).
Chemical Reactions Analysis
3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Rh/Cu-catalyzed synthesis, which demonstrates the cleavage and formation of multiple bonds in one-pot reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of complex molecular structures.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of various natural products and bioactive compounds. In biology, it has been studied for its potential neuroprotective properties and its ability to interact with neurotransmitters and receptors in the brain. In medicine, it has shown promise as a potential candidate for the development of new sedatives and anti-anxiety agents due to its ability to modulate GABA receptors. Additionally, it has been explored for its anti-tumor, anti-viral, and anti-parasitic activities. In industry, its optical properties, such as fluorescence, make it valuable for use in bioimaging and the study of molecular interactions with DNA and other biological targets.
Mechanism of Action
The mechanism of action of 3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, its neuroprotective potential is linked to its ability to inhibit enzymes that lead to neurodegeneration. It also interacts with GABA receptors, which play a crucial role in regulating neuronal excitability. In anti-tumor research, it interferes with DNA replication and cell cycle progression, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Carbazole-Based Analogues
- 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CAS 342638-54-4): This compound replaces pyridoindole with carbazole, an electron-rich heterocycle. Carbazole derivatives exhibit strong hole-transport properties but weaker electron affinity compared to pyridoindoles. Key Differences:
- Carbazole’s electron-donating nature vs. pyridoindole’s electron-withdrawing character.
- Lower glass transition temperature (Tg) and decomposition temperature (Td) in carbazole derivatives .
Dibenzothiophene (DBT)-Core Derivatives
- NDN (2,8-bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene) :
Replaces the biphenyl core with DBT, a sulfur-containing heterocycle. DBT enhances electronic conjugation and thermal stability (Tg > 150°C). In blue TADF OLEDs, NDN achieves an external quantum efficiency (EQE) of 19.3%, outperforming many carbazole-based hosts .- Key Differences :
- DBT’s electron-deficient sulfur atom improves electron injection.
- Higher EQE in NDN compared to biphenyl-based hosts due to superior charge balance .
Single Pyridoindole Derivatives
Electronic and Optoelectronic Properties
Table 1: Comparative Electronic Properties
*Estimated based on analogous pyridoindole derivatives.
Thermal and Morphological Stability
Table 2: Thermal Properties
| Compound | Tg (°C) | Td (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 3,3'-Bis(pyridoindolyl)-biphenyl* | >180 | >400 | ~520 |
| 3,3'-Di(carbazolyl)-biphenyl | 120 | 350 | 484.59 |
| NDN (DBT-core) | 165 | 420 | 588.70 |
*Estimated based on structural analogs.
Device Performance in OLEDs
- 3,3'-Bis(pyridoindolyl)-biphenyl : While specific device data are unavailable, analogous DBT-core hosts (e.g., NDN) achieve EQEs of 19.3% in blue TADF OLEDs, suggesting comparable or superior performance for the biphenyl variant .
Biological Activity
3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl (CAS No. 1469997-91-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C34H22N4
- Molecular Weight : 486.57 g/mol
- Structural Formula :
- SMILES: C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3
The biological activity of this compound is primarily attributed to its interaction with various kinases and enzymes involved in cellular signaling pathways.
Kinase Inhibition
Recent studies have indicated that derivatives of pyridoindole compounds exhibit significant inhibitory effects on several protein kinases. For instance:
- DYRK1A : Some derivatives have shown micromolar range IC50 values against DYRK1A, suggesting potential for neuroprotective applications due to this kinase's role in neurodegenerative diseases.
- CK1δ/ε : Compounds similar to this compound have demonstrated selective inhibition against CK1δ/ε, with some derivatives exhibiting submicromolar IC50 values (0.6 and 0.7 μM) .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Properties
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
Case Study 2: Neuroprotection
Research has highlighted the role of DYRK1A in Alzheimer's disease pathology. Compounds related to this compound have been evaluated for their ability to inhibit DYRK1A activity, showing promise in protecting neuronal cells from degeneration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed amidation and cyclization reactions. For example, Pd-catalyzed coupling of pyridoindole precursors with biphenyl halides has been demonstrated to achieve regioselective functionalization. Key intermediates, such as iodophenyl-substituted pyridoindoles, are synthesized using Ullmann-type coupling or Stille cross-coupling reactions . Purification typically involves column chromatography, and yields are optimized by controlling reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Characterization relies on a combination of:
- 1H/13C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 7.1–8.5 ppm for pyridoindole protons) .
- IR Spectroscopy : Identification of functional groups (e.g., OH stretches at 3280–3338 cm⁻¹ in methanol derivatives) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., M⁺ at m/z 486.57 for C₃₄H₂₂N₄) .
- Melting Point Analysis : Consistency with literature values (e.g., sublimed grade >99% purity) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps and charge-transfer properties. For biphenyl-linked heterocycles, theoretical studies show good agreement with experimental UV-Vis spectra (e.g., λ_max at 297 nm in THF) . Solvent effects (e.g., THF vs. CH₂Cl₂) should be incorporated via polarizable continuum models (PCM) to refine predictions .
Q. How do structural modifications (e.g., substituents on pyridoindole) influence photophysical behavior?
- Data-Driven Analysis :
| Substituent | UV λ_max (nm) | PL λ_em (nm) | Reference |
|---|---|---|---|
| None (parent compound) | 297 | 382 | |
| Electron-donating (e.g., -OCH₃) | 294–301 | 378–385 | |
| Electron-withdrawing (e.g., -F) | 305–310 | 390–400 |
- Mechanistic Insight : Electron-withdrawing groups redshift emission due to stabilized LUMO levels, while electron-donating groups enhance charge-transfer efficiency .
Q. How can researchers resolve contradictions in cytotoxicity data for pyridoindole derivatives?
- Critical Analysis : Discrepancies in IC₅₀ values (e.g., 12–13% yields vs. high activity) may arise from:
- Purity Issues : Sublimation (>99% purity) reduces byproduct interference .
- Assay Conditions : Varying cell lines (e.g., colorectal vs. breast cancer) and incubation times (24–72 hrs) impact results .
- Solubility : Use of DMSO carriers above 0.1% v/v can induce artifactual toxicity .
Q. What strategies optimize this compound’s performance in OLED applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
